tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . It is characterized by the presence of a thiophene ring substituted with a formyl group and a carbamate group attached to a tert-butyl moiety . This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-formylthiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid.
Major Products Formed:
Scientific Research Applications
Chemistry: tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for investigating biochemical pathways involving thiophene derivatives .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups . The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity . The thiophene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl N-[(5-carboxythiophen-2-yl)methyl]carbamate
- tert-Butyl N-[(5-hydroxymethylthiophen-2-yl)methyl]carbamate
- tert-Butyl N-[(5-bromothiophen-2-yl)methyl]carbamate
Uniqueness: tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs . The formyl group also enhances its potential as a versatile intermediate in organic synthesis and its utility in various scientific research applications .
Properties
IUPAC Name |
tert-butyl N-[(5-formylthiophen-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)15-10(14)12-6-8-4-5-9(7-13)16-8/h4-5,7H,6H2,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPSHJKELZXERP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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